molecular formula C9H5F2N B156812 6,7-Difluoroquinoline CAS No. 127827-50-3

6,7-Difluoroquinoline

Cat. No. B156812
M. Wt: 165.14 g/mol
InChI Key: IDDIQDVSYHYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroquinoline is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activity. The presence of fluorine atoms can significantly influence the biological properties of molecules, making difluoroquinoline derivatives valuable for drug development.

Synthesis Analysis

The synthesis of compounds related to 6,7-difluoroquinoline has been explored in various studies. A one-pot synthesis method has been developed to create trifluoromethyl-containing tetrahydroquinolines, which are structurally related to 6,7-difluoroquinoline. This method involves a three-step process that optimizes the preparation of novel 2,6-disubstituted derivatives with a tertiary-substituent, and the resulting racemic compounds can be separated into single enantiomers using chiral HPLC .

Molecular Structure Analysis

The molecular structure of 6,7-difluoroquinoline derivatives is characterized by the presence of a partially-saturated bicyclic ring, which is a common feature in many bioactive compounds. The introduction of fluorine atoms at specific positions on the quinoline ring can lead to the formation of axially chiral structures, as seen in the synthesis of zwitterionic 6,7-dihydrobenzo[a]quinolizinium derivatives .

Chemical Reactions Analysis

Chemical reactions involving 6,7-difluoroquinoline derivatives can lead to a variety of products. For instance, the reaction of 2-polyfluoroalkylchromones with certain dihydroisoquinolines results in high yields of axially chiral quinolizinium derivatives. Additionally, reactions with aromatic methylketimines provide a straightforward synthesis route to 2,6-diaryl-4-polyfluoroalkylpyridines . Another study demonstrates the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions, highlighting the versatility of reactions involving difluoroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-difluoroquinoline derivatives are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the tricyclic quinolone prulifloxacin, involves steps that take advantage of these properties, such as chlorination and intramolecular cyclization reactions . Additionally, the synthesis of regioisomeric difluorobenz[g]isoquinoline diones and their reactions with diamines demonstrate the reactivity of the difluoroquinoline core and its potential for creating diverse chemical structures .

Scientific Research Applications

Antibacterial Properties

6,7-Difluoroquinoline and its derivatives have been extensively studied for their antibacterial properties. For instance, a study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, research on the synthesis and antibacterial activity of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs has shown that some of these quinolones demonstrate fairly good antibacterial activities (Sheu et al., 1998).

Photophysical Properties

Studies have also been conducted on the photophysical properties of 6,7-difluoroquinoline derivatives. For example, research on fluorine-containing quinoline and quinoxaline styryl derivatives, including 6,7-difluoroquinolines, focused on their synthesis and photoluminescence (Nosova et al., 2011).

Chemical Synthesis and Reactions

Significant research has been done on the synthesis of 6,7-difluoroquinoline compounds and their reactions. A study explored a practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new quinolone compounds (Matsuoka et al., 1997). Another study investigated the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide (Politanskaya et al., 2005).

Application in Radiopharmaceuticals

6,7-Difluoroquinoline has been utilized in the field of radiopharmaceuticals. Research on the cGMP production of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles, utilized 6,7-difluoroquinoline derivatives (Collier et al., 2017).

Interaction with Ammonia

Research has also been conducted on the interaction of polyfluorinated 2-chloroquinolines, including 6,7-difluoroquinoline, with ammonia as an approach to synthesize halogen-containing aminoquinolines (Skolyapova et al., 2017).

Safety And Hazards

The safety information for 6,7-Difluoroquinoline includes hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

Fluorinated quinolines, such as 6,7-Difluoroquinoline, have been the subject of research studies aimed at the development of novel methods of synthesis, studying their reactivity, and their plausible practical applications . They have found applications in medicine, exhibiting remarkable biological activity . Future research may focus on these areas.

properties

IUPAC Name

6,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIQDVSYHYORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925995
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoroquinoline

CAS RN

127827-50-3
Record name Quinoline, 6,7-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoroquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Difluoroquinoline
Reactant of Route 3
Reactant of Route 3
6,7-Difluoroquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Difluoroquinoline
Reactant of Route 5
Reactant of Route 5
6,7-Difluoroquinoline
Reactant of Route 6
Reactant of Route 6
6,7-Difluoroquinoline

Citations

For This Compound
28
Citations
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
A total of 12 variously fluorinated derivatives of quinoline (Q) were tested for their mutagenicity in Salmonella typhimurium TA100 in the presence of S9 mix to investigate the structure–…
Number of citations: 31 www.sciencedirect.com
M Matsuoka, J Segawa, Y Makita… - Journal of …, 1997 - Wiley Online Library
A practical synthesis of ethyl 6, 7-difluoro-l-methyl-4-oxo-4/ir-[l, 3] thiazeto [3, 2-a] quinoline-3-carboxylate (9), the key intermediate for 6-fluoro-l-methyl-7-[4-(5-methyl-2-oxo-l, 3-dioxol-4-…
Number of citations: 20 onlinelibrary.wiley.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
M Matsuoka, J Segawa, I Amimoto, Y Masui… - Chemical and …, 1999 - jstage.jst.go.jp
A series of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1, 3] thiazeto [3, 2-α] quinoline-3-carboxylic acid derivatives (2a-1) was prepared and evaluated for antibacterial activity. …
Number of citations: 16 www.jstage.jst.go.jp
RS Matthews - Journal of fluorine chemistry, 1998 - Elsevier
Nucleophilic fluoride dechlorination of four starting materials (5,6,7,8-tetrachloro-, 3,5,6,7,8-pentachloro-, 4,7-dichloro-, 2,3,4,5,6,7,8-heptachloro-quinoline) led to the preparation of …
Number of citations: 7 www.sciencedirect.com
EV Nosova, TV Stupina, GN Lipunova… - Journal of Fluorine …, 2013 - Elsevier
A synthetic approach to 2-methyl-6,7-difluoro-8-hydroxyquinoline, a key intermediate, has been developed. 6,7-Difluoro derivative of 2-styryl substituted 8-hydroxyquinoline and its Zn(II) …
Number of citations: 19 www.sciencedirect.com
H Egawa, M Kataoka, KI Shibamori… - Journal of …, 1987 - Wiley Online Library
Starting from m‐fluorotoluene, 7‐chloro‐6‐fluoro‐ and 6,7‐difluoro‐1‐cyclopropyl‐1,4‐dihydro‐4‐oxoquino‐line‐3‐carboxylic acids, 3 and 16 were synthesized. Compounds 3 and 16 …
Number of citations: 27 onlinelibrary.wiley.com
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
The data on the chemistry of fluorinated quinolines available in the literature of the last 10–15 years are presented. A variety of synthetic methods exploiting cyclization and …
Number of citations: 3 link.springer.com
SE Hagen, JM Domagala, CL Heifetz… - Journal of medicinal …, 1991 - ACS Publications
A series of 5-alkyl-l, 7, 8-trisubstituted-6-fluoro-l, 4-dihydro-4-oxo-3-quinolinecarboxylic acids was prepared and evaluated for in vitro and in vivo antibacterial activity. When compared to …
Number of citations: 60 pubs.acs.org
AD Skolyapova, GA Selivanova, EV Tretyakov… - Journal of Fluorine …, 2018 - Elsevier
Transformation of 14 quinolines polyfluorinated in the benzene moiety was investigated in nitration systems: a mixture of HNO 3 and H 2 SO 4 , NaNO 3 in H 2 SO 4 , NO 2 BF 3 OH in …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.